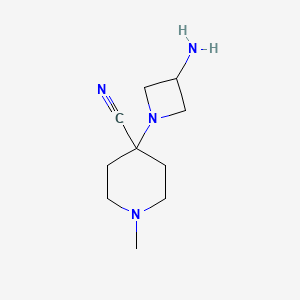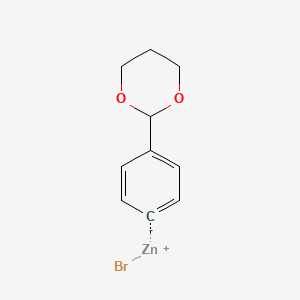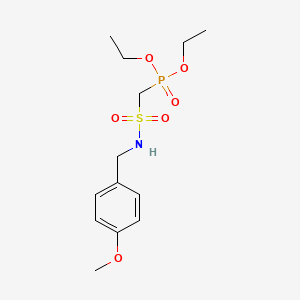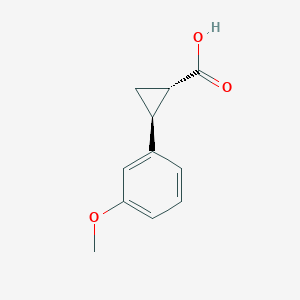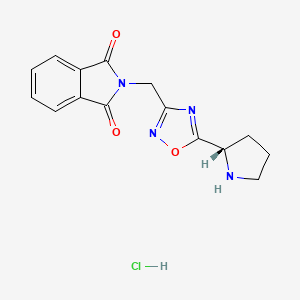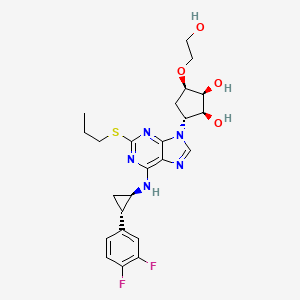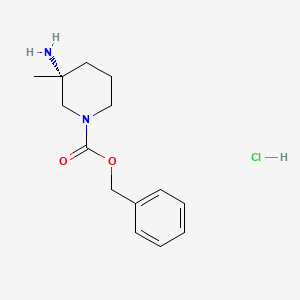
(R)-benzyl 3-amino-3-methylpiperidine-1-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl ®-3-amino-3-methylpiperidine-1-carboxylate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a benzyl group attached to a piperidine ring. It is commonly used in various scientific research applications due to its versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl ®-3-amino-3-methylpiperidine-1-carboxylate hydrochloride typically involves the reaction of benzyl chloride with ®-3-amino-3-methylpiperidine-1-carboxylate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of benzyl ®-3-amino-3-methylpiperidine-1-carboxylate hydrochloride is often scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl ®-3-amino-3-methylpiperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol
Major Products Formed
Oxidation: Formation of benzyl alcohol and carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted piperidine derivatives
Aplicaciones Científicas De Investigación
Benzyl ®-3-amino-3-methylpiperidine-1-carboxylate hydrochloride is widely used in scientific research due to its diverse applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of benzyl ®-3-amino-3-methylpiperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
Benzylamine: A simpler analogue with a benzyl group attached to an amine functional group.
Benzalkonium chloride: A quaternary ammonium compound with antimicrobial properties.
Uniqueness
Benzyl ®-3-amino-3-methylpiperidine-1-carboxylate hydrochloride is unique due to its specific piperidine ring structure and the presence of both amino and carboxylate functional groups. This combination of features imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .
Propiedades
Fórmula molecular |
C14H21ClN2O2 |
|---|---|
Peso molecular |
284.78 g/mol |
Nombre IUPAC |
benzyl (3R)-3-amino-3-methylpiperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-14(15)8-5-9-16(11-14)13(17)18-10-12-6-3-2-4-7-12;/h2-4,6-7H,5,8-11,15H2,1H3;1H/t14-;/m1./s1 |
Clave InChI |
BYDVSNFTWXHPIN-PFEQFJNWSA-N |
SMILES isomérico |
C[C@]1(CCCN(C1)C(=O)OCC2=CC=CC=C2)N.Cl |
SMILES canónico |
CC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,8-Dimethyl-6,8-diazaspiro[3.5]nonane-2,7-dione](/img/structure/B14885304.png)
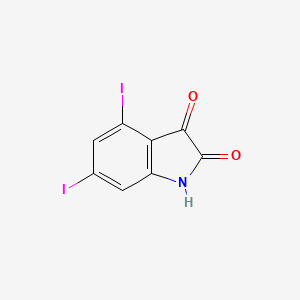
![2,4-dichloro-N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B14885323.png)
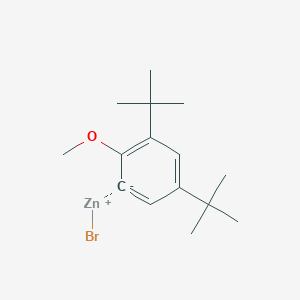
![Diphenyl(2'-(1-phenylvinyl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14885330.png)
![2-(2-hydroxyethyl)hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyridine 1,1-dioxide](/img/structure/B14885333.png)
